Methyl 4-hydroxypicolinate
Overview
Description
Methyl 4-hydroxypicolinate is a specialty product for proteomics research . It has a molecular formula of C7H7NO3 and a molecular weight of 153.1 g/mol . It is also known to be a low potency antipsychotic agent that has been used in treatment .
Molecular Structure Analysis
The molecular structure of Methyl 4-hydroxypicolinate consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
- Methyl 4-hydroxypicolinate serves as a ligand in metal coordination complexes. Its oxygen and nitrogen atoms can coordinate with metal ions, forming stable chelates. Researchers explore these complexes for catalysis, sensing, and drug delivery applications .
- Studies have investigated the antibacterial properties of Methyl 4-hydroxypicolinate. It exhibits inhibitory effects against certain bacterial strains, making it a potential candidate for developing antimicrobial agents .
- Chemists utilize Methyl 4-hydroxypicolinate as a building block in organic synthesis. Its functional groups allow for diverse transformations, such as esterification, amidation, and oxidation. Researchers create novel compounds by incorporating this scaffold .
- Methyl 4-hydroxypicolinate finds applications in proteomics studies. Scientists use it as a reagent for protein labeling and modification. Its stability and compatibility with mass spectrometry make it valuable for protein analysis .
- Researchers explore Methyl 4-hydroxypicolinate derivatives for their photoluminescent properties. These compounds emit fluorescence upon excitation, making them useful in sensors, imaging, and optoelectronic devices .
- Methyl 4-hydroxypicolinate participates in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit intriguing structures and properties, with potential applications in gas storage, separation, and catalysis .
Metal Coordination Chemistry
Antibacterial Activity
Organic Synthesis
Proteomics Research
Photoluminescent Materials
Coordination Polymers and MOFs
Safety and Hazards
Methyl 4-hydroxypicolinate may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with eyes or skin, it’s recommended to rinse with plenty of water and seek medical attention .
properties
IUPAC Name |
methyl 4-oxo-1H-pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPCORWMMFZMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963805 | |
Record name | Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxypicolinate | |
CAS RN |
473269-77-1 | |
Record name | Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxypicolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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